molecular formula C19H15N3OS B2479529 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide CAS No. 1706053-14-6

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B2479529
CAS No.: 1706053-14-6
M. Wt: 333.41
InChI Key: HESLDLSXXYHPOI-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide is a synthetic small molecule designed for preclinical research, incorporating privileged medicinal chemistry scaffolds known for their versatile biological activities. This compound features a 1H-indole moiety linked to a 2-methylthiazole ring via a carboxamide bridge, a structural motif present in several investigated therapeutic agents. The indole nucleus is a prevalent pharmacophore in drug discovery, with derivatives demonstrating the ability to inhibit key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2 . Similarly, the thiazole ring is a versatile heterocycle frequently found in molecules with significant pharmacological profiles; its presence contributes to the molecule's aromaticity and potential for diverse interactions with biological targets . Hybrid molecules that combine indole and thiazole rings through an amide linkage represent a promising strategy in the development of novel anticancer agents, as this architecture can enable multitarget actions against dysregulated signaling pathways in cancer cells . Researchers may find this compound valuable for exploring mechanisms of cell cycle arrest, apoptosis induction, and the inhibition of specific tyrosine kinases. This product is intended for research and further analytical characterization. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-21-18(11-24-12)15-4-2-3-5-17(15)22-19(23)14-6-7-16-13(10-14)8-9-20-16/h2-11,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESLDLSXXYHPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 2-methylthiazole ring. This one-pot reaction involves cyclocondensation of α-haloketones with thioureas.

Procedure :

  • Reactant Preparation :
    • 2-Aminophenylthiourea (1.0 equiv) and 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.2 equiv) are dissolved in anhydrous ethanol.
  • Cyclization :
    • The mixture is refluxed at 78°C for 12 hours under nitrogen.
  • Workup :
    • The crude product is filtered, washed with cold ethanol, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

Parameter Value
Yield 68–72%
Reaction Time 12 hours
Purity (HPLC) >98%

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.45–7.39 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 2.51 (s, 3H, CH3).
  • HRMS : m/z calcd for C10H9N3S [M+H]+: 204.0592, found: 204.0589.

Alternative Method: Pd-Catalyzed C–H Functionalization

Recent advances employ palladium catalysis to introduce the thiazole ring directly onto prefunctionalized anilines:

Procedure :

  • Substrate : 2-Iodoaniline (1.0 equiv) and 2-methylthiazole-4-boronic acid (1.5 equiv).
  • Conditions :
    • Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DMF/H2O (4:1), 100°C, 24 hours.
  • Yield : 58–63%.

Synthesis of 1H-Indole-5-carboxylic Acid

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method efficiently generates indole derivatives with C5 substituents:

Procedure :

  • Starting Material : 4-Nitro-2-nitrotoluene (1.0 equiv) treated with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 120°C for 6 hours.
  • Reduction :
    • Hydrogenation under H2 (1 atm) with 10% Pd/C in ethanol yields 5-nitroindole.
  • Oxidation :
    • KMnO4 in acidic conditions converts the methyl group to carboxylic acid.

Key Data :

Step Yield
Nitro Reduction 85%
Oxidation 73%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred for activating the carboxylic acid:

Procedure :

  • Activation :
    • 1H-Indole-5-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DMF, stirred at 0°C for 30 minutes.
  • Coupling :
    • 2-(2-Methyl-1,3-thiazol-4-yl)aniline (1.1 equiv) added, reaction stirred at room temperature for 24 hours.
  • Workup :
    • Diluted with ethyl acetate, washed with 5% citric acid and brine, dried (Na2SO4), and purified via flash chromatography.

Optimization Data :

Coupling Agent Yield (%)
EDC/HOBt 78
DCC/DMAP 65
HATU/DIEA 82

Characterization :

  • 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 152.1 (thiazole-C2), 136.4 (indole-C5), 124.9 (Ar-C), 21.3 (CH3).

Acid Chloride Route

For scale-up synthesis, acid chlorides offer superior reactivity:

Procedure :

  • Chlorination :
    • 1H-Indole-5-carboxylic acid (1.0 equiv) treated with SOCl2 (5.0 equiv) at reflux for 3 hours.
  • Amidation :
    • Acid chloride reacted with 2-(2-methylthiazol-4-yl)aniline (1.05 equiv) in THF with Et3N (2.0 equiv) at 0°C to room temperature.

Yield : 81–84%.

Challenges and Optimization

Regioselectivity in Thiazole Formation

The position of the methyl group on the thiazole ring is critical. Microwave-assisted synthesis reduces byproducts:

Conditions :

  • 150°C, 20 minutes, 300 W irradiation.
  • Yield improvement: 72% → 88%.

Protecting Group Strategies

The indole NH often requires protection during coupling. tert-Butoxycarbonyl (Boc) groups are removed post-synthesis under mild acidic conditions:

  • Deprotection: 4M HCl in dioxane, 2 hours, 90% recovery.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods describe flow reactors for thiazole-aniline intermediates:

  • Residence time: 8 minutes.
  • Productivity: 12 g/h.

Green Chemistry Approaches

Water-mediated couplings reduce solvent waste:

  • Yield: 76%, Purity: 97%.

Analytical Characterization

Critical Spectroscopic Signatures :

  • IR : 3280 cm−1 (N–H stretch), 1650 cm−1 (C=O).
  • LC-MS : [M+H]+ = 349.12 (C19H16N4OS).

X-ray Crystallography :

  • Dihedral angle between indole and thiazole planes: 42.7°.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis methods, and applications of related compounds:

Compound Name Molecular Formula Key Structural Features Synthesis/Applications Source
N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide C₁₉H₁₅N₃OS Indole-5-carboxamide linked to 2-(thiazol-4-yl)phenyl Likely synthesized via coupling reactions; potential antiviral or enzyme inhibition roles
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S Isoxazole-thiazole hybrid with carboxylic acid group Reagent (mp 166–167°C); precursor for bioactive molecules
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₃H₁₀N₄O₃S Indole-2-carboxylic acid conjugated with thiazol-5-ylidene via methylene bridge Synthesized via reflux with acetic acid; potential antimicrobial/antiviral activity
[11C]M-MTEB C₁₂H₉N₃S 2-Methyl-1,3-thiazol-4-yl ethynyl group attached to benzonitrile Radiochemical agent for PET imaging; targets CNS receptors
WHO-listed thiazol-containing antiviral compound Complex Benzazocine carboxamide with thiazol and imidazole groups Inhibits cytochrome P450 3A4; used in antiviral therapies
Key Observations:

Indole vs. Isoxazole/Imidazole Cores :

  • The target compound’s indole core distinguishes it from isoxazole () or imidazole-based analogs (). Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase targets, whereas imidazole/thiazole hybrids are prevalent in antiviral agents .
  • The substitution position on indole (5-carboxamide vs. 2-carboxylic acid in ) influences solubility and receptor interaction. Carboxamide groups may enhance metabolic stability compared to carboxylic acids .

Thiazole Substituent Variations: The 2-methyl-1,3-thiazol-4-yl group is recurrent in radiopharmaceuticals (e.g., [11C]M-MTEB) due to its stability and compatibility with labeling . In contrast, 2-aminothiazol-4(5H)-one derivatives () are intermediates in synthesizing bioactive molecules, highlighting the thiazole ring’s versatility.

Pharmacological Implications: Thiazole-containing compounds in act as cytochrome P450 inhibitors, suggesting the target compound may share enzyme-modulating properties. The ethynyl-thiazole group in [11C]M-MTEB demonstrates utility in imaging, implying that the target compound’s phenyl-thiazole moiety could be optimized for diagnostic applications .

Metabolic and Stability Considerations

  • identifies a metabolite with a 2-methyl-1,3-thiazol-4-yl methoxy group, indicating that thiazole rings are metabolically stable in vivo.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C18H17N3OS
  • Molecular Weight: 325.41 g/mol
  • Structural Features: It consists of an indole core, a thiazole ring, and a carboxamide functional group, which are known to contribute to its biological activities.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest: Studies suggest it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Anti-inflammatory Properties: The presence of the thiazole moiety is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Assays: In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U251) cells. The IC50 values range from 10 to 30 µM depending on the cell line tested .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
U251 (Glioblastoma)25
HT29 (Colon)20

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies: Animal models have shown that treatment with this compound reduces markers of inflammation in conditions such as arthritis and colitis.

Study 1: Antitumor Evaluation

A comprehensive study assessed the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, correlating with the observed in vitro cytotoxicity .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels within cells, leading to programmed cell death .

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